3,3'-Iminodibutan-2-ol
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Overview
Description
3,3’-Iminodibutan-2-ol is an organic compound with the molecular formula C8H19NO2. It is a derivative of butanol and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Iminodibutan-2-ol typically involves the reaction of butan-2-ol with an appropriate amine under controlled conditions. One common method is the reductive amination of butan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of 3,3’-Iminodibutan-2-ol often employs continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of butan-2-one in the presence of an amine, followed by purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-Iminodibutan-2-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, alcohols
Substitution: Amides, esters
Scientific Research Applications
3,3’-Iminodibutan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-Iminodibutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-Aminobutan-2-ol: Similar structure but lacks the iminodibutan group.
2-Amino-3-butanol: Another similar compound with different positioning of the amino and hydroxyl groups.
Uniqueness
3,3’-Iminodibutan-2-ol is unique due to its dual functional groups (amino and hydroxyl), which provide it with versatile reactivity and a wide range of applications in various fields .
Properties
CAS No. |
6959-06-4 |
---|---|
Molecular Formula |
C8H19NO2 |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(3-hydroxybutan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-5(7(3)10)9-6(2)8(4)11/h5-11H,1-4H3 |
InChI Key |
BVXKSRVXGSQWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)NC(C)C(C)O |
Origin of Product |
United States |
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